molecular formula C12H15N5OS B2516694 N-(2-(dimethylamino)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1234974-10-7

N-(2-(dimethylamino)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2516694
CAS No.: 1234974-10-7
M. Wt: 277.35
InChI Key: JHOWFBQRPUECJG-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic organic compound that features a thiazole ring, a pyrazine ring, and a carboxamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyrazine ring and the carboxamide group. Specific reagents and conditions would depend on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in various chemical reactions.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation for therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or disrupting biological processes. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-(2-(dimethylamino)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide might include other thiazole or pyrazine derivatives with carboxamide groups. Examples could include:

  • 2-(pyrazin-2-yl)thiazole-4-carboxamide
  • N-(2-(dimethylamino)ethyl)-thiazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological or chemical properties. Comparative studies with similar compounds can highlight differences in activity, stability, and reactivity.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-17(2)6-5-15-11(18)10-8-19-12(16-10)9-7-13-3-4-14-9/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOWFBQRPUECJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CSC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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